2,5-dichloro-N-[3-(2,5-dichlorothiophene-3-amido)pyridin-4-yl]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-[3-(2,5-dichlorothiophene-3-amido)pyridin-4-yl]thiophene-3-carboxamide is a complex organic compound that features a thiophene ring system with multiple chlorine substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[3-(2,5-dichlorothiophene-3-amido)pyridin-4-yl]thiophene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorothiophene-3-carboxylic acid and 2,5-dichlorothiophene-3-carbonyl chloride.
Formation of Intermediate: The carboxylic acid is converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with 3-amino-4-pyridine to form the desired amide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[3-(2,5-dichlorothiophene-3-amido)pyridin-4-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of chlorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the chlorine atoms .
Scientific Research Applications
2,5-dichloro-N-[3-(2,5-dichlorothiophene-3-amido)pyridin-4-yl]thiophene-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,5-dichloro-N-[3-(2,5-dichlorothiophene-3-amido)pyridin-4-yl]thiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorothiophene: A simpler compound with similar structural features.
2,3-Dichlorothiophene: Another chlorinated thiophene derivative.
2,5-Dichlorothiophene-3-carboxylic acid: A precursor in the synthesis of the target compound.
Uniqueness
2,5-dichloro-N-[3-(2,5-dichlorothiophene-3-amido)pyridin-4-yl]thiophene-3-carboxamide is unique due to its specific substitution pattern and the presence of both thiophene and pyridine rings. This structural complexity contributes to its diverse range of applications and potential biological activities .
Properties
IUPAC Name |
2,5-dichloro-N-[3-[(2,5-dichlorothiophene-3-carbonyl)amino]pyridin-4-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl4N3O2S2/c16-10-3-6(12(18)25-10)14(23)21-8-1-2-20-5-9(8)22-15(24)7-4-11(17)26-13(7)19/h1-5H,(H,22,24)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAZZCZXWQCBEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1NC(=O)C2=C(SC(=C2)Cl)Cl)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl4N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.